Cas no 2034249-60-8 (2-1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl-2H-1,2,3-triazole)

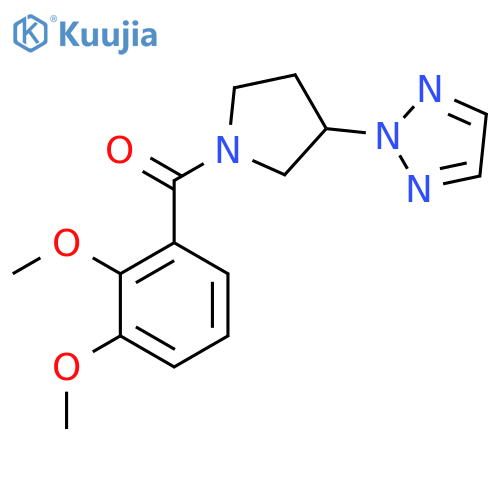

2034249-60-8 structure

商品名:2-1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl-2H-1,2,3-triazole

2-1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl-2H-1,2,3-triazole 化学的及び物理的性質

名前と識別子

-

- 2-1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl-2H-1,2,3-triazole

- (2,3-dimethoxyphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone

- 2034249-60-8

- 2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole

- AKOS026693256

- F6515-3286

- (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2,3-dimethoxyphenyl)methanone

-

- インチ: 1S/C15H18N4O3/c1-21-13-5-3-4-12(14(13)22-2)15(20)18-9-6-11(10-18)19-16-7-8-17-19/h3-5,7-8,11H,6,9-10H2,1-2H3

- InChIKey: UWHVKVNZHGECET-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC=C(C=1OC)OC)N1CCC(C1)N1N=CC=N1

計算された属性

- せいみつぶんしりょう: 302.13789045g/mol

- どういたいしつりょう: 302.13789045g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 389

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

2-1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl-2H-1,2,3-triazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6515-3286-25mg |

2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole |

2034249-60-8 | 25mg |

$163.5 | 2023-09-08 | ||

| Life Chemicals | F6515-3286-1mg |

2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole |

2034249-60-8 | 1mg |

$81.0 | 2023-09-08 | ||

| Life Chemicals | F6515-3286-10mg |

2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole |

2034249-60-8 | 10mg |

$118.5 | 2023-09-08 | ||

| Life Chemicals | F6515-3286-5mg |

2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole |

2034249-60-8 | 5mg |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6515-3286-40mg |

2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole |

2034249-60-8 | 40mg |

$210.0 | 2023-09-08 | ||

| Life Chemicals | F6515-3286-15mg |

2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole |

2034249-60-8 | 15mg |

$133.5 | 2023-09-08 | ||

| Life Chemicals | F6515-3286-30mg |

2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole |

2034249-60-8 | 30mg |

$178.5 | 2023-09-08 | ||

| Life Chemicals | F6515-3286-100mg |

2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole |

2034249-60-8 | 100mg |

$372.0 | 2023-09-08 | ||

| Life Chemicals | F6515-3286-2mg |

2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole |

2034249-60-8 | 2mg |

$88.5 | 2023-09-08 | ||

| Life Chemicals | F6515-3286-4mg |

2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole |

2034249-60-8 | 4mg |

$99.0 | 2023-09-08 |

2-1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl-2H-1,2,3-triazole 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

2034249-60-8 (2-1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl-2H-1,2,3-triazole) 関連製品

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量